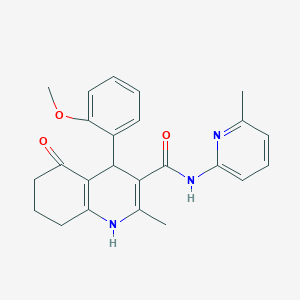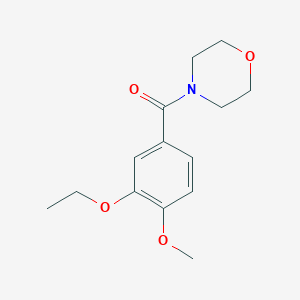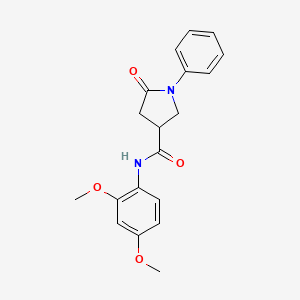![molecular formula C16H25NO3 B5030817 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)
1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at Merck Research Laboratories as a potential treatment for neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
Mechanism of Action
MPEP selectively blocks the activity of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, a type of glutamate receptor found in the brain. This receptor is involved in a variety of physiological processes such as learning and memory, synaptic plasticity, and pain perception. By blocking 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, MPEP can modulate these processes and potentially treat neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. It can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in a variety of brain functions. It can also improve synaptic plasticity, the ability of neurons to change their connections in response to stimuli.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for lab experiments. It is a selective antagonist of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, meaning it can specifically target this receptor without affecting other receptors in the brain. It is also relatively stable and can be easily synthesized. However, MPEP has some limitations as well. It has poor solubility in water, which can make it difficult to administer in experiments. It also has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on MPEP. One area of interest is its potential use in treating addiction. Studies have shown that MPEP can reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in treating anxiety and depression. Studies have shown that MPEP can modulate the release of neurotransmitters involved in these disorders. Finally, researchers are interested in developing more selective and potent antagonists of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, which could potentially lead to more effective treatments for neurological disorders.
Synthesis Methods
MPEP can be synthesized using a multistep process involving the reaction of 2-methoxyphenol with ethylene oxide, followed by the reaction of the resulting product with 1-(2-chloroethyl)piperidine. The final product is purified using chromatography techniques.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in neurological disorders. Studies have shown that MPEP can improve cognitive function in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. It has also been shown to reduce the symptoms of Parkinson's disease in animal models.
properties
IUPAC Name |
1-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-7-3-4-8-16(15)20-14-13-19-12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDVIJNOXNIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]-1,3-benzothiazole](/img/structure/B5030740.png)
![2-ethyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5030748.png)
![N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide](/img/structure/B5030750.png)

![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5030783.png)
![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5030791.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)

